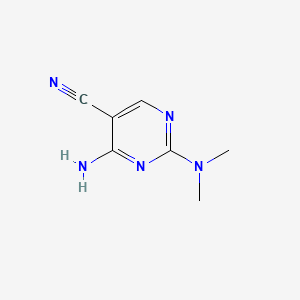

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

説明

BenchChem offers high-quality 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHKLDEVDEBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696077 | |

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13593-31-2 | |

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS No: 13593-31-2), a key heterocyclic intermediate in modern medicinal chemistry. We delve into its fundamental physicochemical properties, established synthesis protocols, detailed analytical characterization, and critical applications in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies to support advanced research and development activities.

Introduction and Chemical Significance

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative that has garnered significant attention as a versatile building block in pharmaceutical research.[1][2] The pyrimidine core is a privileged scaffold, appearing in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[2] The specific arrangement of the amino, dimethylamino, and carbonitrile substituents on this molecule provides multiple reaction sites, making it an ideal starting point for the synthesis of complex, biologically active compounds. Its structural motifs are crucial for establishing key interactions, such as hydrogen bonds, with biological targets like enzyme active sites.[2] This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and strategic application.

Physicochemical and Structural Properties

Correctly identifying a chemical compound is the bedrock of reproducible science. The definitive identifier for 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is its CAS number.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 13593-31-2 | [3][4] |

| Molecular Formula | C₇H₉N₅ | [4] |

| Molecular Weight | 163.18 g/mol | [4] |

| IUPAC Name | 4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile | [3] |

| Canonical SMILES | CN(C)C1=NC(=C(C=N1)C#N)N | |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

Note: Physical properties such as melting point and solubility can vary based on purity and crystalline form. Always refer to the batch-specific Certificate of Analysis (CoA).

Synthesis and Mechanistic Insights

The synthesis of substituted 4-aminopyrimidines often involves multicomponent reactions (MCRs), which are prized for their efficiency and atom economy.[5] A common and effective strategy for producing the target compound and its analogs is through a three-component condensation reaction.

Three-Component Condensation Pathway

This approach involves the reaction of an aldehyde, malononitrile, and a guanidine or amidine derivative.[5] This method is advantageous as it builds the complex pyrimidine core in a single, convergent step.

Diagram 1: Generalized Synthesis Workflow

Caption: A generalized workflow for the three-component synthesis of 4-aminopyrimidine-5-carbonitriles.

Mechanistic Causality:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile. This step is crucial as it forms the α,β-unsaturated nitrile intermediate, which is a potent Michael acceptor.

-

Michael Addition & Cyclization: The amidine or guanidine derivative then acts as a binucleophile. It first attacks the electrophilic β-carbon of the unsaturated nitrile (Michael Addition). This is followed by an intramolecular cyclization and subsequent aromatization (often via tautomerization and elimination of water) to yield the stable pyrimidine ring system.[6]

Using water as a solvent and a mild base like sodium acetate makes this a greener, more environmentally friendly protocol.[5]

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol is a representative example adapted from established methodologies for similar pyrimidine syntheses.[5]

Objective: To synthesize 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile.

Materials:

-

(Dimethoxymethyl)dimethylamine (serves as precursor to the required aldehyde functionality)

-

Malononitrile

-

N,N-Dimethylguanidine hydrochloride

-

Sodium acetate

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-Dimethylguanidine hydrochloride (1.0 eq), malononitrile (1.0 eq), and sodium acetate (1.5 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 100 mL). Stir the mixture until all solids are dissolved.

-

Reactant Addition: Add (Dimethoxymethyl)dimethylamine (1.1 eq) to the mixture dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/hexane mixture to achieve >99% purity.[6] Dry the final product under vacuum.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization as described in the following section.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods is required.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the dimethylamino protons (-N(CH₃)₂), the amino protons (-NH₂), and the pyrimidine ring proton (H-6). The dimethylamino group will appear as a singlet, while the amino protons may be a broad singlet. The pyrimidine proton will be a singlet further downfield. |

| ¹³C NMR | Resonances for the nitrile carbon (C≡N, ~117-119 ppm), the pyrimidine ring carbons (with C2, C4, and C6 being distinct), and the methyl carbons of the dimethylamino group.[6] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amino group (~3300-3480 cm⁻¹), a sharp and strong peak for the C≡N stretch (~2210-2220 cm⁻¹), and C=N/C=C stretching bands in the fingerprint region (~1500-1650 cm⁻¹).[5] |

| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (163.18). |

Applications in Drug Discovery

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is not an end product but a valuable intermediate. Its structure is a common feature in a class of drugs known as kinase inhibitors, which are central to modern cancer therapy.[1][2]

Diagram 2: Role as a Pharmaceutical Intermediate

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 13593-31-2|4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-dimethylamino-pyrimidine-5-carbonitrile-13593-31-2 - Thoreauchem [thoreauchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structural attributes. Furthermore, this document outlines a robust, validated protocol for its synthesis, explains the rationale behind the chosen methodology, and explores its potential applications as a scaffold for therapeutic agents, particularly in the realm of kinase inhibition. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable pyrimidine derivative.

Physicochemical Properties and Structural Characterization

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile belongs to the pyrimidine class of compounds, which are privileged structures in pharmaceutical development due to their prevalence in a wide range of biologically active molecules, including numerous approved drugs.[1][2] The unique arrangement of its functional groups—an amino group at the 4-position, a dimethylamino substituent at the 2-position, and a cyano group at the 5-position—imparts specific chemical characteristics that are crucial for its utility as a synthetic building block and potential therapeutic agent.

The presence of nitrogen atoms in the pyrimidine ring, along with the amino and dimethylamino groups, allows for the formation of hydrogen bonds, which is a critical interaction for molecular recognition in biological systems. The cyano group is a strong electron-withdrawing group that influences the electronic properties of the pyrimidine ring. The dimethylamino group, in contrast, is electron-donating and increases the molecule's lipophilicity, which can enhance cellular uptake and bioavailability.[3]

Core Compound Data

A summary of the key quantitative and identifying data for 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is presented below.

| Property | Value | Source |

| Molecular Weight | 163.18 g/mol | [4] |

| Molecular Formula | C₇H₉N₅ | [4] |

| CAS Number | 13593-31-2 | [4][5] |

| IUPAC Name | 4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile | N/A |

| SMILES | N#CC1=CN=C(N(C)C)N=C1N | [4] |

Analytical Validation Protocols

To ensure the identity, purity, and structural integrity of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, a suite of analytical techniques must be employed. These protocols form a self-validating system for quality control in both research and production settings.

Step-by-Step Analytical Workflow:

-

Purity Assessment via Chromatography:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).

-

Rationale: LC-MS provides a highly accurate assessment of purity by separating the target compound from any impurities or starting materials. The mass spectrometer confirms the molecular weight of the eluted peak, ensuring it corresponds to the target compound. Purity is typically determined by the peak area percentage from the UV chromatogram.[3]

-

Expected Result: A major peak with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at approximately 164.19.

-

-

Structural Elucidation via Spectroscopy:

-

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Rationale: ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and location of carbon signals, provide an unambiguous structural fingerprint.

-

Technique 2: Infrared (IR) Spectroscopy.

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.[3]

-

Expected Signatures:

-

Synthesis Methodology: A Three-Component Approach

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives can be achieved efficiently through multicomponent reactions (MCRs), which offer significant advantages over traditional linear syntheses in terms of speed, diversity, and atom economy. A well-established and robust method involves a three-component reaction between an amidine, malononitrile, and a suitable precursor.[6]

Experimental Protocol

This protocol describes the synthesis of the target molecule from N,N-dimethylguanidine, malononitrile, and an appropriate third component.

-

Reaction Setup: To a round-bottom flask, add N,N-dimethylguanidine hydrochloride (1.0 eq), malononitrile (1.0 eq), and sodium acetate (1.2 eq).

-

Solvent Addition: Add water or an ethanol/water mixture as the solvent. The use of water as a solvent is an environmentally friendly approach that has proven effective for this class of reactions.[6]

-

Reaction Conditions: Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove residual starting materials and salts.

-

Final Product: If necessary, further purify the product by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to achieve high purity (>99%).[3]

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood organic transformations. The use of sodium acetate as a mild base is crucial for facilitating the initial condensation steps. The overall process combines a Knoevenagel condensation, a Michael addition, and a subsequent cyclization and aromatization to form the stable pyrimidine ring system.[3]

Caption: Workflow for the three-component synthesis of the target compound.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2] Compounds like Imatinib and Dasatinib, which feature aminopyrimidine motifs, have revolutionized cancer treatment by targeting specific tyrosine kinases.[2]

Mechanism of Action: Kinase Inhibition

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is an attractive candidate for screening as a kinase inhibitor. Its structure mimics the adenine core of adenosine triphosphate (ATP), the natural substrate for kinases. The pyrimidine ring can occupy the adenine binding pocket, while the amino group can form critical hydrogen bonds with the "hinge region" of the kinase active site, effectively blocking ATP from binding and inhibiting the enzyme's catalytic activity.[3] This competitive inhibition disrupts downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.[3]

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

Broader Research Applications

Beyond direct therapeutic potential, this compound serves multiple roles in the laboratory:

-

Pharmaceutical Reference Standard: High-purity batches can be used as analytical standards for method development, validation, and quality control in pharmaceutical labs.[7]

-

Fragment-Based Drug Discovery (FBDD): It is an ideal fragment for screening against various biological targets to identify initial hits for lead optimization.

-

Synthetic Intermediate: It serves as a versatile precursor for the synthesis of more complex heterocyclic compounds and chemical libraries for high-throughput screening.[3]

Conclusion

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, with a precise molecular weight of 163.18 g/mol , is more than just a chemical entity; it is a highly valuable tool for scientific advancement. Its robust and efficient synthesis, coupled with the proven biological relevance of its pyrimidine core, makes it a compound of significant interest. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, validate, and utilize this compound in their pursuit of novel therapeutic agents and a deeper understanding of biological systems.

References

-

PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947. [Link]

-

Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

-

SpectraBase. 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284. [Link]

-

National Institutes of Health (NIH). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. [Link]

-

Scientific.Net. Synthesis,Structure and Spectra of 4-Amino-2,6-Dimethyl-Pyrimidine. [Link]

-

Thoreauchem. 4-Amino-2-dimethylamino-pyrimidine-5-carbonitrile-13593-31-2. [Link]

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

-

ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]

-

LookChem. 4-Dimethylaminopyridine|1122-58-3. [Link]

-

PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. 13593-31-2|4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 5. 4-Amino-2-dimethylamino-pyrimidine-5-carbonitrile-13593-31-2 - Thoreauchem [thoreauchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 4,6-diamino-2-(dimethylamino)pyrimidine-5-carbonitrile - SRIRAMCHEM [sriramchem.com]

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile. As a member of the aminopyrimidine class, this heterocyclic compound serves as a highly valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with amino, dimethylamino, and cyano groups, offers multiple points for synthetic modification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and analytical validation, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a polysubstituted pyrimidine. The pyrimidine ring is an electron-deficient heterocycle, but its reactivity is significantly modulated by the presence of two electron-donating groups (amino and dimethylamino) and one electron-withdrawing group (carbonitrile). These features make it a versatile intermediate for the synthesis of more complex molecular architectures.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | --- |

| CAS Number | 13593-31-2 | [2] |

| Molecular Formula | C₇H₉N₅ | Calculated |

| Molecular Weight | 163.18 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analog Comparison[3] |

| Solubility | Soluble in DMSO, ethanol; limited solubility in water | Analog Comparison[1] |

| Thermal Stability | Decomposes at high temperatures (>250°C, estimated) | Analog Comparison[1] |

Synthesis and Purification

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives is well-established, often relying on efficient, high-yield multicomponent reactions. These methods are valued for their atom economy and ability to rapidly generate molecular diversity.[4][5]

Synthetic Principle: Multicomponent Condensation

A prevalent and efficient method for constructing the 4-aminopyrimidine-5-carbonitrile scaffold is the three-component reaction between an aldehyde, malononitrile, and an amidine hydrochloride.[4] An alternative and highly effective strategy involves the condensation of a suitable 2-(alkoxymethylene)malononitrile with an amidine, such as N,N-dimethylguanidine, to introduce the desired substituents at the 2- and 4-positions.[6] This approach offers excellent control over the final substitution pattern.

The causality behind this choice of reaction is its convergence and efficiency. By combining multiple building blocks in a single step, it avoids lengthy linear sequences, saving time and resources. The reaction proceeds through a series of well-understood steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.[1]

Experimental Protocol: Synthesis via Amidine Condensation

This protocol describes a representative lab-scale synthesis adapted from established procedures for related analogs.[6]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethylguanidine hydrochloride (1.0 eq), 2-(ethoxymethylene)malononitrile (1.0 eq), and a suitable base such as sodium ethoxide (1.1 eq).

-

Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M.

Step 2: Reaction Execution

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue, which may cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[1]

-

For higher purity, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexane as the eluent.[1]

This protocol is a self-validating system, as the final step involves rigorous characterization to confirm the identity and purity of the synthesized compound, as detailed in the following section.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile. The following data are predicted based on established values for structurally similar compounds, such as the diethylamino analog.[1][4][7]

Table 2: Predicted Spectroscopic and Analytical Data

| Technique | Characteristic Signal | Predicted Value/Range |

| ¹H NMR | Pyrimidine H-6 (singlet) | δ 8.0 - 8.2 ppm |

| NH₂ (broad singlet) | δ 6.7 - 6.9 ppm | |

| N(CH₃)₂ (singlet) | δ 3.1 - 3.3 ppm | |

| ¹³C NMR | C-2 (pyrimidine ring) | δ ~159 ppm |

| C-4 (pyrimidine ring) | δ ~160 ppm | |

| C-5 (pyrimidine ring) | δ ~70 ppm | |

| C-6 (pyrimidine ring) | δ ~163 ppm | |

| C≡N (nitrile) | δ ~118 ppm | |

| N(CH₃)₂ | δ ~37 ppm | |

| IR Spectroscopy | N-H stretch (amino group) | 3300 – 3500 cm⁻¹ |

| C≡N stretch (nitrile) | 2170 – 2220 cm⁻¹ | |

| C=C / C=N stretch (aromatic) | 1540 – 1650 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 163.09 (for C₇H₉N₅) |

| Purity (HPLC) | Peak Area | >95% (typical target) |

Note: Predicted NMR values are based on DMSO-d₆ as the solvent and are extrapolated from analogs.[1]

Chemical Reactivity and Synthetic Utility

The diverse functional groups of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile make it a versatile precursor for a wide range of chemical transformations.

-

Amino Group Reactivity: The primary amino group at the C4 position is a key site for derivatization. It can undergo standard reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases, enabling the extension of the molecular framework.[8]

-

Nitrile Group Transformations: The cyano group at the C5 position is a valuable synthetic handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Alternatively, it can be reduced to an aminomethyl group, providing a linker for further functionalization.

-

Pyrimidine Core as a Scaffold: The pyrimidine ring itself is a critical pharmacophore found in numerous biologically active molecules. Its electron-deficient nature, modulated by the electron-donating substituents, influences its reactivity. This core is frequently explored in the development of kinase inhibitors, where it can act as a hinge-binding motif, mimicking the adenine core of ATP.[1]

-

Applications in Drug Discovery: Pyrimidine derivatives are widely investigated for their potential as therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial applications.[1][7][9] This specific compound serves as an ideal starting point for creating libraries of novel molecules for biological screening.

Visualization and Workflows

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and validation of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile.

Caption: A generalized workflow for the synthesis, purification, and characterization of the target compound.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile. The following information is based on the known hazards of structurally related and highly toxic aminopyridine compounds, such as 4-(Dimethylamino)pyridine (DMAP), and should be used for guidance only. A thorough, substance-specific risk assessment is mandatory before handling.

-

Potential Hazards: Based on analogs, this compound should be treated as highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It may cause severe skin irritation and serious eye damage. It is also suspected of causing damage to organs, particularly the central nervous system.[12]

-

Recommended Precautions:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[12]

-

Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined chemical properties and multiple reactive sites make it an important intermediate for the development of novel pharmaceuticals and functional materials. The synthetic routes are efficient, and the compound can be reliably characterized using standard analytical techniques. Adherence to strict safety protocols is paramount during its handling and use. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their scientific endeavors.

References

- Benchchem. (n.d.). 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile.

-

ResearchGate. (n.d.). Structure of 4‐amino‐5‐carbonitrile derivatives 3–7. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

-

Jennychem. (n.d.). 4-AMINOPYRIMIDINE-5-CARBONITRILE. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13593-31-2|4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 4-AMINOPYRIMIDINE-5-CARBONITRILE | 16357-69-0 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS No: 13593-31-2). This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the identity and purity of complex heterocyclic molecules. By integrating data from elemental analysis, infrared (IR) spectroscopy, multi-nuclear nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we present a self-validating workflow. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights, moving beyond a mere listing of procedural steps. This compound serves as an important heterocyclic building block, and its unambiguous characterization is paramount for its application in medicinal chemistry and materials science.[1]

Introduction and Strategic Overview

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and a cornerstone of many pharmaceutical agents.[2] The specific arrangement of its functional groups—a primary amine, a tertiary dimethylamino group, and a nitrile—on the pyrimidine core dictates its chemical reactivity, potential biological targets, and physicochemical properties. Therefore, rigorous structural confirmation is not merely a quality control step but a foundational requirement for any subsequent research or development.

The elucidation strategy described herein is a multi-pronged approach, where each analytical technique provides orthogonal, confirmatory data. We begin by establishing the elemental composition and then proceed to identify functional groups and map the precise atomic connectivity.

Proposed Molecular Structure:

Caption: Proposed structure of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile.

The logical workflow for confirming this structure is outlined below, demonstrating how each piece of analytical data contributes to the final, unambiguous assignment.

Caption: Integrated workflow for structural elucidation.

Fundamental Composition: Elemental Analysis

Causality of Choice: Before any advanced spectroscopic analysis, it is imperative to confirm the compound's empirical formula. Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen, which serves as a fundamental check of purity and composition. For a molecular formula of C₇H₉N₅, the theoretical composition is calculated against the experimental values.

Expected Data:

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 51.52% |

| Hydrogen (H) | 5.56% |

| Nitrogen (N)| 42.92% |

Protocol: Combustion Analysis

-

A precisely weighed sample (2-3 mg) is combusted in a furnace at ~1000°C in a stream of pure oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and detectors.

-

The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

-

Trustworthiness: The experimental values must agree with the theoretical values to within ±0.4% to validate the molecular formula.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and definitive method for identifying the key functional groups present in the molecule. The nitrile (C≡N), primary amine (-NH₂), and aromatic-like (C=N, C=C) moieties each have characteristic vibrational frequencies. Their presence in the spectrum provides direct evidence for the proposed structure.

Experimental Protocol: KBr Pellet Method

-

A small amount of the sample (~1 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3478 - 3330 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands[3] |

| 2950 - 2850 | C-H Aliphatic Stretch | Dimethyl (-N(CH₃)₂) | Medium |

| 2212 - 2220 | C≡N Stretch | Nitrile (-C≡N) | Strong, Sharp[1][3][4] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong[5] |

| 1640 - 1540 | C=N and C=C Ring Stretch | Pyrimidine Ring | Medium to Strong[1][3] |

| 1335 - 1250 | C-N Aromatic Amine Stretch | C-NH₂ & C-N(CH₃)₂ | Strong[5] |

The observation of a strong, sharp peak around 2215 cm⁻¹ is particularly diagnostic for the nitrile group.[4][6] The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a classic signature of a primary amine (-NH₂).[3][5]

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and number of protons and carbons. ¹H NMR maps the proton framework, while ¹³C NMR identifies every unique carbon atom. Together, they allow for the complete assembly of the molecular skeleton.

4.1. ¹H NMR Spectroscopy

Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable protons like those of the -NH₂ group.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data: The predicted ¹H NMR spectrum should show three distinct signals.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 - 8.3 | Singlet (s) | 1H | H-6 | The lone proton on the pyrimidine ring is significantly deshielded by the two ring nitrogens and the adjacent electron-withdrawing nitrile group.[1] |

| ~6.8 - 7.2 | Broad Singlet (s) | 2H | -NH₂ | The chemical shift of amine protons can vary with concentration and temperature. The signal is often broad due to quadrupole interactions and hydrogen bonding. This peak will disappear upon addition of a drop of D₂O (deuterium exchange).[1] |

| ~3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent, resulting in a single, sharp peak. |

4.2. ¹³C NMR Spectroscopy

Protocol:

-

Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectrum will show a single peak for each unique carbon atom in the molecule.

Expected Data: The structure has 7 unique carbon atoms.

| Predicted δ (ppm) | Assignment | Rationale |

| ~162 | C-2 | Attached to three nitrogen atoms (two in the ring, one exocyclic), resulting in significant deshielding. |

| ~160 | C-4 | Attached to two ring nitrogens and the exocyclic amino group.[1] |

| ~159 | C-6 | Aromatic-like carbon in the pyrimidine ring. |

| ~118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region.[1][6] |

| ~75 | C-5 | This carbon is shielded due to its position in the ring and its sp² hybridization, but its direct attachment to the nitrile group influences its shift.[3] |

| ~38 | -N(CH₃)₂ | Aliphatic carbon signal for the two equivalent methyl groups. |

The combination of ¹H and ¹³C NMR data provides a powerful and self-validating map of the entire C-H framework. Advanced 2D NMR experiments like HSQC and HMBC can be used for ultimate confirmation by showing direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons, respectively.

Confirmation of Mass and Fragmentation: Mass Spectrometry

Causality of Choice: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

Protocol: Electron Ionization (EI-MS)

-

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2]

-

This process creates a positively charged molecular ion (M⁺) and various fragment ions.

-

The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Data:

-

Molecular Ion (M⁺): The molecular formula C₇H₉N₅ gives a molecular weight of 163.18 g/mol . A strong peak at m/z = 163 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Patterns: The fragmentation of substituted pyrimidines is influenced by the stability of the heterocyclic ring and the nature of its substituents.[2][7]

Caption: A plausible EI-MS fragmentation pathway.

-

Loss of a Methyl Radical: A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the dimethylamino group, leading to a fragment at m/z = 148.

-

Loss of Hydrogen Cyanide: Elimination of HCN (27 Da) is a characteristic fragmentation for nitrile-containing compounds or from the pyrimidine ring itself, which could lead to a fragment at m/z = 136.

Conclusion

The structural elucidation of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is achieved through a systematic and integrated analytical approach. Elemental analysis confirms the molecular formula C₇H₉N₅. Infrared spectroscopy provides direct evidence for the key -NH₂, -C≡N, and pyrimidine ring functional groups. ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the proton and carbon skeletons, respectively, confirming the precise arrangement of substituents. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The convergence of these orthogonal datasets provides a high degree of confidence in the assigned structure, establishing a reliable foundation for its use in scientific research and development.

References

-

El-Dean, A. M. K., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 157-171. Retrieved from [Link]

-

Jadhav, G. R., & Patil, P. S. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 6(5), 350-354. Retrieved from [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Retrieved from [Link]

-

Falci, K. J., & Fenselau, C. (1976). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 54(7), 1051-1056. Retrieved from [Link]

-

Gancia, G., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. Retrieved from [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Sureshkumar, M., & Raj, A. F. A. (2018). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Retrieved from [Link]

-

Thoreauchem. (n.d.). 4-Amino-2-dimethylamino-pyrimidine-5-carbonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Pyrimidine-5-carbonitrile Derivatives

Foreword: The Strategic Importance of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, fundamentally embedded in the structure of nucleic acids (cytosine, thymine, and uracil) and, consequently, in the processes of life itself. The strategic introduction of a carbonitrile (-C≡N) group at the C-5 position transforms this ubiquitous scaffold into a highly versatile and privileged synthon in modern medicinal chemistry. The electron-withdrawing nature of the nitrile moiety, coupled with its ability to act as a hydrogen bond acceptor or be transformed into other functional groups, imparts unique physicochemical properties to the molecule.

Derivatives of pyrimidine-5-carbonitrile have demonstrated a vast spectrum of biological activities, positioning them as promising candidates in drug discovery.[1] They have been extensively investigated as potent anticancer agents targeting critical signaling proteins like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4][5] Furthermore, their utility extends to anti-inflammatory, analgesic, antimicrobial, and anthelmintic applications.[1][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for constructing pyrimidine-5-carbonitrile derivatives. We will move beyond simple procedural lists to dissect the causality behind methodological choices, emphasizing robust, efficient, and adaptable synthetic routes that form the bedrock of library generation and lead optimization campaigns.

Pillar 1: Multicomponent Reactions (MCRs) - The Engine of Diversity

The most powerful and widely adopted strategy for assembling the pyrimidine-5-carbonitrile core is through one-pot multicomponent reactions (MCRs). These reactions are prized for their operational simplicity, atom economy, and ability to generate complex molecular architectures from simple, readily available starting materials in a single step.[7]

The Biginelli-Type Condensation and Its Modern Variants

The archetypal approach is a variation of the classic Biginelli reaction. This involves the condensation of three key components:

-

An aldehyde (aromatic or aliphatic)

-

An active methylene nitrile (typically malononitrile or ethyl cyanoacetate)

-

A dinucleophile (most commonly urea or thiourea)

The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation between the aldehyde and the active methylene nitrile to form a dicyanostyrene intermediate. This is followed by a Michael addition of the urea/thiourea, and the sequence culminates in an intramolecular cyclization and subsequent aromatization (often via tautomerization or dehydration/oxidation) to yield the final pyrimidine-5-carbonitrile product.[8]

Caption: Synthetic pathway to pyrimidines via chalcone intermediates.

This strategy is particularly useful for synthesizing pyrimidines that lack the C-5 carbonitrile group, but it can be adapted. For pyrimidine-5-carbonitriles, the MCR approach is generally more direct.

Pillar 3: Field-Proven Experimental Protocols

Trustworthiness in synthesis relies on detailed, reproducible protocols. Below is a representative, self-validating procedure for a one-pot, three-component synthesis under solvent-free conditions, a method lauded for its efficiency and green credentials. [9]

Protocol: One-Pot Solvent-Free Synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile

Objective: To synthesize a representative pyrimidine-5-carbonitrile derivative using an environmentally benign, solvent-free multicomponent reaction.

Materials:

-

Benzaldehyde (2 mmol, 0.212 g)

-

Malononitrile (2 mmol, 0.132 g)

-

Urea (3 mmol, 0.180 g)

-

Ammonium Chloride (NH₄Cl) (0.8 mmol, 0.043 g)

-

Round Bottom Flask (100 mL)

-

Magnetic Stirrer with Hotplate (Oil Bath)

-

Ethyl Acetate, n-Hexane (for recrystallization)

-

Standard glassware for filtration and work-up

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol).

-

Causality Note: Ammonium chloride serves as an inexpensive, stable, and easily handled catalyst that promotes the reaction under neutral conditions. The use of a slight excess of urea ensures the complete consumption of the limiting reagents.

-

-

Solvent-Free Reaction: Place the flask in a pre-heated oil bath at 110 °C. Commence stirring with a magnetic stir bar.

-

Causality Note: The elevated temperature melts the reactants, creating a liquid phase that allows for efficient mixing and increases the reaction rate, obviating the need for a solvent. [9]3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane 1:3). The reaction is typically complete within 4 hours.

-

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the oil bath and allow it to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g) with stirring. A solid product will precipitate out.

-

Trustworthiness Check: This step is crucial for separating the organic product from the water-soluble catalyst (NH₄Cl) and any unreacted urea. The insolubility of the product in cold water ensures high recovery.

-

-

Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with cold water, and air-dry. Recrystallize the product from an ethyl acetate:n-hexane (1:3) mixture to obtain a pure, analytical sample.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). Expected spectral data includes a characteristic nitrile stretch (νC≡N) around 2220 cm⁻¹ in the IR spectrum. [9]

Caption: Step-by-step workflow for the solvent-free synthesis of pyrimidine-5-carbonitriles.

Conclusion and Future Outlook

The synthesis of pyrimidine-5-carbonitrile derivatives is dominated by elegant and efficient multicomponent strategies. The Biginelli-type one-pot reaction, in its many modern incarnations—from catalyst-free mechanochemical methods to microwave-assisted and green aqueous protocols—stands out as the premier approach for rapidly generating molecular diversity. These methods are robust, scalable, and adaptable, making them ideally suited for the demands of academic research and industrial drug development. As the quest for novel therapeutics continues, the pyrimidine-5-carbonitrile scaffold, accessible through the powerful synthetic routes detailed herein, will undoubtedly remain a fertile ground for discovery.

References

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

-

Guchhait, S. K., et al. (2013). Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Combinatorial Science. Available at: [Link]

-

Patil, S. B., et al. (2016). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst. Der Pharma Chemica. Available at: [Link]

-

Abdel-Aziz, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

-

Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]

-

Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry. Available at: [Link]

-

Patil, S. B., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. Available at: [Link]

-

Maleki, A., et al. (2021). Catalytic performances synthesis of pyrimidine-5-carbonitrile catalyzed... ResearchGate. Available at: [Link]

-

Maleki, A., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate. Available at: [Link]

-

Bükülmez, G., et al. (2022). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. ResearchGate. Available at: [Link]

-

Nirogi, R. V. S., et al. (2011). Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. Synthetic Communications. Available at: [Link]

-

Various Authors. (2022). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

-

Fayed, E. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

-

Wikipedia contributors. (2023). Thorpe reaction. Wikipedia. Available at: [Link]

-

Irrgang, T., & Kempe, R. (2019). A Sustainable Multicomponent Pyrimidine Synthesis. ACS Catalysis. Available at: [Link]

-

Maleki, A., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

-

Zenodo. (2019). New Modification Of The Gewald Reaction For The Synthesis Of Sulfur-Containing, Nucleic Base Analogs. Available at: [Link]

-

Wei, Y., et al. (2013). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [2][3][10]triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules. Available at: [Link]

-

Alam, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia. Available at: [Link]

-

El-Faham, A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Chikhalia, K. H., et al. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]

-

Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. Available at: [Link]

-

Sabat, M., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Hafez, H. N., et al. (2008). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. Available at: [Link]

-

Ali, K. A., et al. (2025). Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. Bioorganic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a cornerstone of heterocyclic chemistry. Their versatile biological activities and applications as synthetic intermediates make a thorough understanding of their structural and electronic properties paramount. This guide focuses on the spectroscopic characterization of a particularly interesting derivative: 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS No. 13593-31-2).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for the validation of this compound's identity and purity. While publicly available, peer-reviewed spectroscopic data for this specific molecule is scarce, this guide will leverage data from the closely related analogue, 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, to provide a robust interpretive framework. The subtle yet predictable differences arising from the dimethylamino versus diethylamino substitution will be a key point of discussion.

Molecular Structure and Its Spectroscopic Implications

The structure of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile, with its electron-donating amino and dimethylamino groups and the electron-withdrawing nitrile group, creates a unique electronic environment within the pyrimidine ring. This electronic push-pull system significantly influences the molecule's spectroscopic signatures. Understanding this interplay is crucial for interpreting the data obtained from various analytical techniques.

Synthesis and Sample Preparation: A Note on Purity

The purity of an analytical sample is the bedrock of reliable spectroscopic data. While various synthetic routes to substituted aminopyrimidines exist, a common approach involves the multi-step condensation of aldehydes with urea derivatives or the nucleophilic substitution of a suitable precursor. For instance, 4-aminopyrimidine derivatives can be synthesized by refluxing 2-methylthiopyrimidines with the desired amine (in this case, dimethylamine) in an aqueous or alcoholic solvent.[1]

It is imperative that the final product be rigorously purified to remove starting materials, reagents, and byproducts, which could introduce confounding signals in the spectra. Common purification techniques include recrystallization from suitable solvents like ethanol/hexane mixtures or column chromatography on silica gel.[1] The choice of purification method can impact the crystalline form and residual solvent content of the sample, which in turn can affect the spectroscopic results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number and types of protons in a molecule. For our target compound, we can predict the following signals, with reference to its diethylamino analogue which shows signals for the ethyl protons.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups of the dimethylamino substituent are chemically equivalent and will appear as a single, sharp peak. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. |

| ~6.8 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amino group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift can be highly dependent on solvent and concentration. |

| ~8.1 | Singlet | 1H | Pyrimidine H-6 | This proton is on the pyrimidine ring and is expected to be significantly deshielded by the electronegative nitrogen atoms and the overall aromatic system, hence its downfield chemical shift. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Insights |

| ~37 | -N(CH₃)₂ | The carbons of the methyl groups in the dimethylamino substituent. |

| ~85 | C-5 | The carbon atom to which the nitrile group is attached. Its chemical shift is influenced by the nitrile's anisotropy and the electronic effects of the adjacent amino and ring nitrogen atoms. |

| ~118 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~159 | C-2 | The carbon atom bonded to the dimethylamino group. It is significantly deshielded by the two adjacent nitrogen atoms. |

| ~162 | C-4 | The carbon atom bonded to the amino group. Similar to C-2, it is deshielded by the adjacent nitrogen atoms. |

| ~164 | C-6 | The carbon atom bearing the lone proton on the ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino group. DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, leading to sharper peaks.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Rationale and Insights |

| 3478 - 3325 | N-H stretch | Primary amine (-NH₂) | The presence of two bands in this region (symmetric and asymmetric stretching) is a hallmark of a primary amine. The exact positions can be influenced by hydrogen bonding.[1] |

| 2212 - 2175 | C≡N stretch | Nitrile | The nitrile group has a strong, sharp absorption in this region. Its position indicates it is conjugated with the pyrimidine ring.[1] |

| 1649 - 1542 | C=C / C=N stretch | Aromatic ring | These absorptions are characteristic of the stretching vibrations within the pyrimidine ring. The complexity of the bands is due to the various C=C and C=N bonds.[1] |

| ~1350 | C-N stretch | Aryl-N(CH₃)₂ | The stretching vibration of the bond between the pyrimidine ring and the dimethylamino nitrogen. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Ensure the sample is dry and finely powdered. No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

| m/z Value | Assignment | Rationale and Insights |

| 163.09 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of a methyl group |

| 136 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC):

-

Inject a small volume of the sample solution into an LC system.

-

Use a suitable column (e.g., C18) and mobile phase gradient to separate the compound of interest from any impurities.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).

-

The compound is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

A mass spectrum is generated, showing the abundance of ions at each m/z value.

-

Caption: Workflow for LC-MS based molecular weight determination.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems.

| λ_max (nm) | Transition | Rationale and Insights |

| ~265 | π → π* | This absorption is characteristic of the π-conjugated system of the pyrimidine ring. The presence of electron-donating and -withdrawing groups can influence the exact position of the maximum absorption.[1] |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

-

Data Acquisition:

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

The wavelength of maximum absorbance (λ_max) is identified.

-

Conclusion

The comprehensive spectroscopic characterization of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is essential for its application in research and development. By employing a suite of analytical techniques including NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a complete picture of its molecular structure and purity can be established. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and utilize this important chemical entity. The provided protocols and interpretive insights, though partially based on a closely related analogue, offer a robust starting point for the in-depth analysis of this and similar pyrimidine derivatives.

References

-

Arkivoc, Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation, [Link]

Sources

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its intrinsic biological relevance.[2] This inherent biocompatibility, coupled with the vast potential for chemical modification, has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[3] Its derivatives have been successfully harnessed to create a diverse arsenal of therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] The structural flexibility of the pyrimidine ring allows for precise tuning of its physicochemical properties, enabling the design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.[4]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of substituted pyrimidines, grounded in field-proven insights and supported by authoritative references.

I. Synthetic Strategies for Substituted Pyrimidines: From Classical Condensations to Modern Catalysis

The diverse array of substituted pyrimidines necessitates a versatile toolkit of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

Classical Approaches: The Enduring Legacy of Condensation Reactions

The Biginelli Reaction: This three-component reaction, first reported by Pietro Biginelli in 1891, remains a robust and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[5] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5][6] The reaction proceeds through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea to form an iminium intermediate.[6] This is followed by the nucleophilic addition of the ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine product.[6]

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

-

Solvent and Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[6]

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from ethanol.

Modern Synthetic Methodologies: Expanding the Chemical Space

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[7] This reaction involves the coupling of a halogenated pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] Microwave irradiation can significantly accelerate the reaction, leading to higher yields and shorter reaction times.[7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

-

Reaction Setup: In a microwave vial, combine the 2,4-dichloropyrimidine (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2 mmol).

-

Solvent: Add a mixture of dioxane and water (4:1, 5 mL).

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 15-30 minutes.[7]

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Multi-Component Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach to the synthesis of complex, highly substituted pyrimidines.[9] These reactions combine three or more starting materials in a single step, often generating the final product with high yields and minimal purification.[9] For instance, the synthesis of 2,4,6-trisubstituted pyrimidines can be achieved through the cyclization of β-dicarbonyl compounds with amidine derivatives.[4]